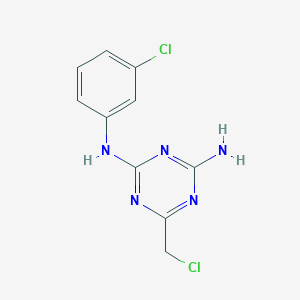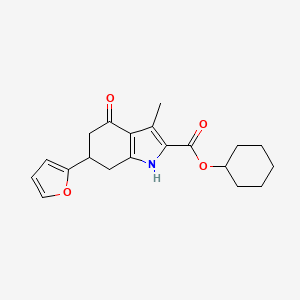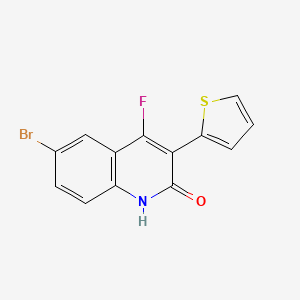
6-(chloromethyl)-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-(3-CHLOROPHENYL)AMINE is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-(3-CHLOROPHENYL)AMINE typically involves the reaction of cyanuric chloride with appropriate amines. The process generally includes the following steps:
Initial Reaction: Cyanuric chloride reacts with 3-chloroaniline under controlled conditions to form an intermediate.
Substitution Reaction: The intermediate undergoes further substitution with 4-amino-6-(chloromethyl)-1,3,5-triazine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-(3-CHLOROPHENYL)AMINE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be
Properties
Molecular Formula |
C10H9Cl2N5 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
6-(chloromethyl)-2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H9Cl2N5/c11-5-8-15-9(13)17-10(16-8)14-7-3-1-2-6(12)4-7/h1-4H,5H2,(H3,13,14,15,16,17) |
InChI Key |
NSKYBUZYLMKCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11070738.png)
![Methyl 4-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B11070745.png)
![Methyl 2-({[4-(diethylsulfamoyl)phenyl]carbonyl}oxy)benzoate](/img/structure/B11070748.png)
![4-phenyl-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11070754.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B11070757.png)
![6-{(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]hydrazinyl}-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11070759.png)
![4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B11070766.png)
![N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B11070774.png)

![4-{[2-Carboxy-1-(4-ethoxy-3-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B11070792.png)
![2-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11070795.png)
![methyl 2-({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11070801.png)

![3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11070814.png)
